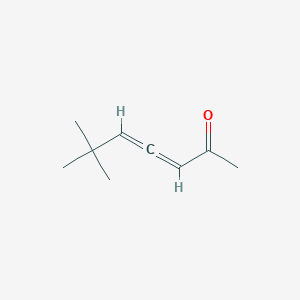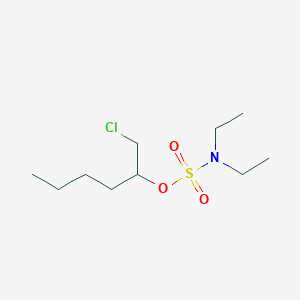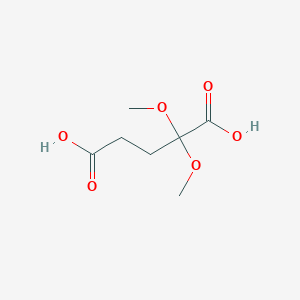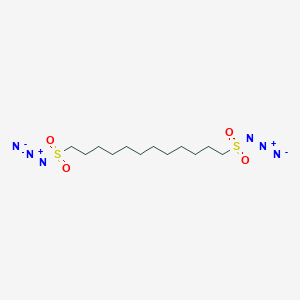
Dodecane-1,12-disulfonyl diazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1,12-disulfonyl diazide is an organic compound with the molecular formula C12H24N6O4S2 It is characterized by the presence of two sulfonyl diazide groups attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecane-1,12-disulfonyl diazide typically involves the reaction of dodecane-1,12-diol with sulfonyl chloride to form dodecane-1,12-disulfonyl chloride. This intermediate is then treated with sodium azide to yield this compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dodecane-1,12-disulfonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The sulfonyl diazide groups can be reduced to amines under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Reduction: Formation of dodecane-1,12-diamine.
Oxidation: Formation of dodecane-1,12-disulfonic acid.
Scientific Research Applications
Dodecane-1,12-disulfonyl diazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dodecane-1,12-disulfonyl diazide involves the reactivity of the sulfonyl diazide groups. These groups can undergo decomposition to generate nitrogen gas and reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Dodecane-1,12-diol: A precursor in the synthesis of dodecane-1,12-disulfonyl diazide.
Dodecane-1,12-disulfonic acid: An oxidation product of this compound.
Dodecane-1,12-diamine: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of two sulfonyl diazide groups, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
91993-39-4 |
|---|---|
Molecular Formula |
C12H24N6O4S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N,N'-didiazododecane-1,12-disulfonamide |
InChI |
InChI=1S/C12H24N6O4S2/c13-15-17-23(19,20)11-9-7-5-3-1-2-4-6-8-10-12-24(21,22)18-16-14/h1-12H2 |
InChI Key |
YAJYFCUEFQIZPD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCS(=O)(=O)N=[N+]=[N-])CCCCCS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


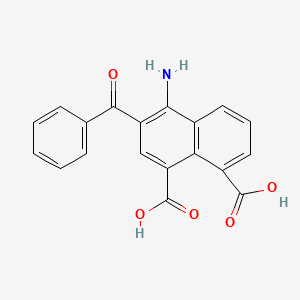

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
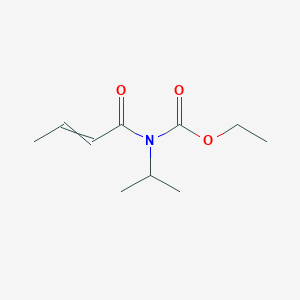
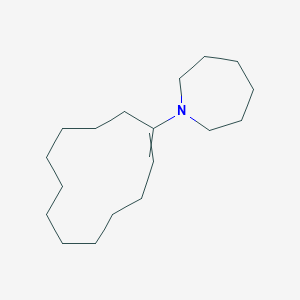
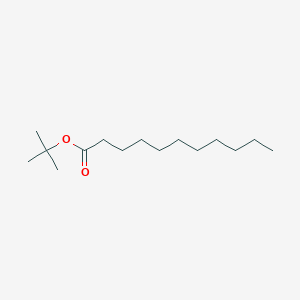
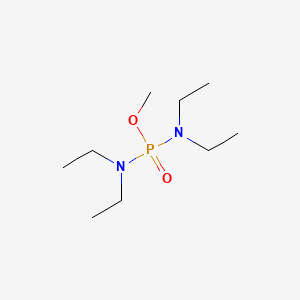
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
